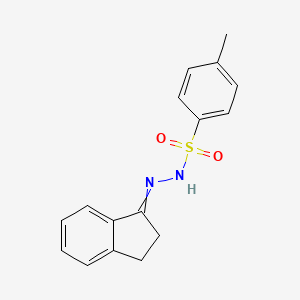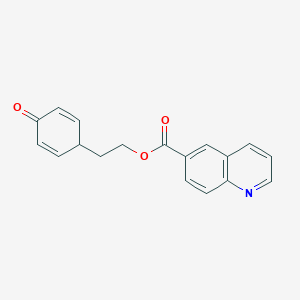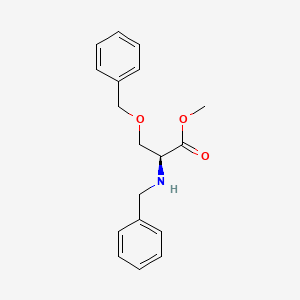![molecular formula C10H11BrClN3 B11836354 6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)
6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a chemical compound with the molecular formula C10H11BrClN3. It is a member of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields of scientific research .
Preparation Methods
The synthesis of 6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the triazolopyridine core.
Substitution Reaction: The 1-methylcyclopropyl group is introduced through a substitution reaction, often using a suitable alkylating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.
Scientific Research Applications
6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can be compared with other similar compounds, such as:
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: This compound lacks the 1-methylcyclopropyl group and may exhibit different biological activities and properties.
3,8-Dimethyl[1,2,4]triazolo[4,3-a]pyridine: This compound has a different substitution pattern and may have distinct chemical and biological properties.
6-Bromo-3-methyl-1,2,4-triazolo[4,3-a]-pyridine: This compound has a similar structure but with different substituents, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H11BrClN3 |
|---|---|
Molecular Weight |
288.57 g/mol |
IUPAC Name |
6-bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-10(4-5-10)9-13-12-8-3-2-7(11)6-14(8)9;/h2-3,6H,4-5H2,1H3;1H |
InChI Key |
GICOLGZOYJASIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NN=C3N2C=C(C=C3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)

![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B11836327.png)

![4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B11836339.png)


